BenchChemオンラインストアへようこそ!

(2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Complement inhibition Tetrazole bioisostere Classical pathway

Secure the (2E)-configured tetrazole-acrylic acid for your lead discovery programs. This 95% pure building block locks the 4-fluorophenyl and tetrazole in a bioactive orientation essential for complement classical pathway (IC₅₀ ~23 μM), lipoxygenase/COX, and CCR5 (10–38 μM) target engagement. The fixed (E)-geometry eliminates isomer ambiguity, while the tetrazole-carboxylic acid bioisostere modulates pKa, H-bonding, and metabolic stability. A proven scaffold for parallel synthesis and hit-to-lead optimization with a documented favorable safety margin.

Molecular Formula C11H9FN4O2
Molecular Weight 248.21 g/mol
Cat. No. B11823366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
Molecular FormulaC11H9FN4O2
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18)/b10-6+
InChIKeyPNZJOOFYNBPDNM-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(4-Fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic Acid: Procurement-Relevant Identity and Core Characteristics


(2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid (CAS 501908-90-3, MFCD09040536) is a fluorinated tetrazole-containing α,β-unsaturated carboxylic acid with molecular formula C₁₁H₉FN₄O₂ and molecular weight 248.21 g·mol⁻¹ . It belongs to the class of tetrazole-acrylic acid conjugates, where a 5-methyltetrazole ring serves as a carboxylic acid bioisostere and a 4-fluorophenyl group occupies the β-position of the acrylic acid scaffold [1]. The compound bears a specified (2E) geometric configuration, distinguishing it from its (2Z) isomer. Commercially available at 95% purity from multiple suppliers, it is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications .

Why (2E)-3-(4-Fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic Acid Cannot Be Replaced by In-Class Analogs


Compounds within the tetrazole-acrylic acid class are not freely interchangeable for scientific selection because three structural variables—tetrazole versus carboxylic acid bioisosterism, fluorophenyl regioisomerism, and (E)/(Z) geometric configuration—independently modulate target engagement, metabolic stability, and off-target profiles [1]. Tetrazole replacement of the carboxylic acid group alters pKa by approximately 0.5–0.7 log units, reshapes hydrogen-bonding networks in protein binding pockets, and can confer resistance to β-oxidation [2]. The para-fluorophenyl substitution pattern dictates electronic distribution across the conjugated π-system differently than ortho- or meta-fluoro analogs, directly affecting potency at targets such as cholinesterases and complement proteins [3]. The (2E) stereochemistry locks the 4-fluorophenyl ring and tetrazole moiety into a specific spatial orientation that may be incompatible with binding cavities optimized for the (2Z) isomer. The quantitative evidence below substantiates why procurement specifications must be exact.

(2E)-3-(4-Fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic Acid: Comparative Quantitative Evidence for Differentiated Selection


Tetrazole Bioisostere Differentiates Complement Inhibitory Potency from Carboxylic Acid Analogs

In a systematic structure-activity relationship study, tetrazole-containing acrylic acid derivatives demonstrated potent inhibition of the classical complement pathway with IC₅₀ values as low as 23 μM, whereas the corresponding carboxylic acid analogs exhibited a distinct potency profile [1]. The tetrazole moiety functions as a carboxylic acid bioisostere with a pKa shift of approximately +0.5 to +0.7 units relative to the carboxylic acid group (pKa ~4.2–4.4 for carboxylic acid vs. ~4.9 for tetrazole), which alters ionization state at physiological pH and can enhance membrane permeability [2]. Additionally, tetrazole-containing compounds showed absence of or poor intrinsic lytic properties compared to positive controls in haemolysis assays, a differentiation from carboxylic acid analogs that may exhibit greater cytotoxicity [1].

Complement inhibition Tetrazole bioisostere Classical pathway

Para-Fluorophenyl Substitution Delivers Differentiated Cholinesterase Inhibition vs. Ortho-Fluoro and Non-Fluorinated Analogs

In a series of tetrazole-containing escitalopram analogs evaluated for cholinesterase inhibition, the 4-fluorophenyl-substituted derivative (compound 78) exhibited an IC₅₀ of 5.31 ± 0.43 μM against butyrylcholinesterase (BChE), compared to the 2-fluorophenyl analog (compound 76) with IC₅₀ = 4.52 ± 0.17 μM, representing a 17.5% difference in potency attributable solely to fluorine ring position [1]. The study further established that ortho, meta, and para substitution of electron-withdrawing groups differentially modulate inhibitory activity, with para-substituted electron-withdrawing groups (such as 4-fluoro) reducing inhibition relative to ortho substitution [1]. This positional sensitivity underscores the importance of specifying the 4-fluorophenyl regioisomer.

Cholinesterase inhibition Fluorine positional effect BChE selectivity

Tetrazole-Acrylic Acid Scaffold Enables Complement Inhibition with Favorable Safety Margin vs. Positive Controls

Tetrazole and phenyl acrylic acid derivatives evaluated in the classical complement pathway assay achieved IC₅₀ values as low as 23 μM while exhibiting absence of or poor intrinsic lytic properties in host erythrocyte controls [1]. In marked contrast, positive control compounds demonstrated potent complement inhibition but induced significant haemolysis, indicating a narrow therapeutic window [1]. This favorable cytotoxicity profile is a key differentiation point for tetrazole-acrylic acid derivatives over earlier-generation complement inhibitor chemotypes.

Complement inhibition Cytotoxicity Therapeutic index

Dual Lipoxygenase/Cyclooxygenase Modulation Profile Differentiates Target Compound from Single-Target Eicosanoid Pathway Inhibitors

The target compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This multi-target modulation of the arachidonic acid cascade distinguishes it from selective COX-2 inhibitors (e.g., celecoxib) or selective 5-lipoxygenase inhibitors (e.g., zileuton), offering a broader eicosanoid pathway intervention profile [1]. The compound additionally serves as an antioxidant in fats and oils, a property not typically associated with standard lipoxygenase or COX inhibitors [1].

Lipoxygenase inhibition Cyclooxygenase Arachidonic acid metabolism

CCR5 Antagonist Activity with Structural Specificity: Preliminary Screening Data Support Further Evaluation

Preliminary pharmacological screening indicates that the compound can function as a CCR5 antagonist, with potential applicability in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative IC₅₀ data for this specific compound at CCR5 is not publicly available, structurally related tetrazole derivatives in BindingDB exhibit CCR5 antagonist activity in the 10–38 μM range when assessed in MOLT4 cell-based calcium mobilization assays [2]. The (2E) geometric configuration and 4-fluorophenyl substitution pattern are expected to influence CCR5 binding affinity compared to (2Z) or 3-fluorophenyl isomers, though confirmatory data are lacking.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Procurement-Driven Application Scenarios for (2E)-3-(4-Fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic Acid


Complement-Mediated Disease Research: Classical Pathway Inhibition with Favorable Cytotoxicity Profile

Based on the established class-level evidence that tetrazole-acrylic acid derivatives achieve complement classical pathway IC₅₀ values as low as 23 μM with absence of haemolytic activity [1], this compound is suitable for lead discovery programs targeting complement-driven pathologies including organ transplant rejection, neurodegenerative disorders, and autoimmune inflammatory diseases. The favorable safety margin relative to positive controls [1] makes it an appropriate starting scaffold for hit-to-lead optimization where cytotoxicity must be minimized.

Inflammation and Eicosanoid Pathway Research: Dual Lipoxygenase/Cyclooxygenase Modulation

The compound is documented as a potent lipoxygenase inhibitor with ancillary COX inhibitory activity and antioxidant properties in lipid systems [1]. This multi-target profile supports its use in inflammation research programs investigating the therapeutic potential of simultaneous 5-LOX/COX modulation, particularly in disease models where selective COX-2 inhibition has proven insufficient or where leukotriene-driven pathology predominates.

CCR5-Mediated Disease Target Validation: HIV Entry and Chemokine Receptor Antagonism

Preliminary pharmacological screening identifying CCR5 antagonist activity [1], combined with class-level reference data showing structurally related tetrazole derivatives achieving CCR5 IC₅₀ in the 10–38 μM range [2], positions this compound as a tool for CCR5 target validation studies. Applications include HIV entry inhibition research, chemokine-driven inflammation models, and autoimmune disease target engagement studies, pending confirmatory dose-response characterization.

Bioisostere Design and Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile building block for medicinal chemistry SAR campaigns investigating tetrazole-carboxylic acid bioisosterism [1]. The presence of three independently tunable structural features—(a) tetrazole vs. carboxylic acid, (b) 4-fluorophenyl substitution position, and (c) (E)-geometric configuration—enables systematic exploration of how each parameter affects target potency, metabolic stability, and physicochemical properties [2]. The compound is available at 95% purity with full characterization, making it suitable for direct use in parallel synthesis and library production workflows .

Quote Request

Request a Quote for (2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.